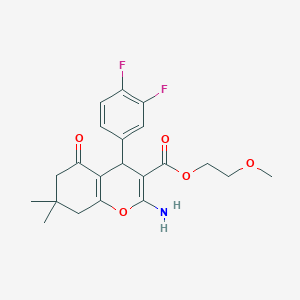
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H23F2NO5 and its molecular weight is 407.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines ethyl 2-cyanoacetate, 3,4-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP) and is conducted under reflux conditions in ethanol. The resulting product is purified through recrystallization from ethanol to yield high-purity crystals suitable for further analysis .
Anticancer Activity
Several studies have highlighted the anticancer properties of chromene derivatives. The title compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives of 2-amino-4H-chromenes exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research indicates that:
- 2-amino-4H-chromene derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has been studied for its potential as an enzyme inhibitor:
- Dipeptidyl Peptidase-IV (DPP-IV) inhibition : Compounds similar to the title compound have been reported to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .
Case Studies
- Anticancer Efficacy : A study evaluating various chromene derivatives found that those with fluorinated phenyl groups showed enhanced activity against breast cancer cells compared to their non-fluorinated counterparts. The presence of the difluorophenyl moiety in the title compound likely contributes to its increased potency .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, the title compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting it could serve as a lead compound for developing new antibiotics .
Research Findings Summary Table
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO5/c1-21(2)9-14(25)17-15(10-21)29-19(24)18(20(26)28-7-6-27-3)16(17)11-4-5-12(22)13(23)8-11/h4-5,8,16H,6-7,9-10,24H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLBFCVPCPDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC(=C(C=C3)F)F)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














